Cas no 56715-13-0 ((R)-(+)-Atenolol)

(R)-(+)-Atenolol structure
Productnaam:(R)-(+)-Atenolol
CAS-nummer:56715-13-0
MF:C14H22N2O3
MW:266.336083889008
MDL:MFCD00074917
CID:387336
PubChem ID:180559
(R)-(+)-Atenolol Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneacetamide,4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
- (R)-Atenolol
- (R)-(+)-Atenolol
- 2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
- Prenormin
- DB06987
- (R)-(+)-Atenolol, 99%
- 56715-13-0
- NCGC00093636-05
- Vasaten
- SCHEMBL18120
- SR-01000075276
- A-142
- (R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
- DTXSID0045753
- HMS2235G14
- Prestwick2_000953
- SR-01000075276-1
- Prestwick1_000953
- NCGC00093636-04
- CCG-204241
- 2TN
- Benzeneacetamide, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, (R)-
- MFCD00074917
- MLS002154070
- SR-01000075276-2
- DTXCID8025753
- AKOS017343045
- NCGC00093636-03
- Prestwick3_000536
- Atenolol, (+)-
- CHEBI:55352
- atenolol-(+/-)
- R-(+)-Atenolol
- GEO-02767
- BPBio1_000607
- BIDD:GT0478
- AB00513974
- Tox21_111211
- (+)-(R)-Atenolol
- AB00513974_06
- MLS001332497
- SPBio_003095
- NCGC00015007-14
- GS-0675
- SMR000326747
- YG132I00WY
- EN300-24409966
- Q27095897
- (+)-Atenolol
- H11709
- ATENOLOL, (R)-
- (R)-(+)-ATENOLOL; (R)-ATENOLOL; (+)-ATENOLOL
- R(+)-Atenolol
- CHEMBL1230004
- 2-[4-({(2R)2-hydroxy-3-[(propan-2-yl)amino]propyl}oxy)phenyl]acetamide
- HY-B2111
- (+)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
- RS-atenolol
- 2-{4-[(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide
- Tox21_111211_1
- MLS001332498
- Lopac0_000146
- BENZENEACETAMIDE, 4-((2R)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)-
- Prestwick0_000953
- CAS-56715-13-0
- atenolol-(+)
- CS-0020257
- HMS3713L13
- Benzeneacetamide, 4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
- 2-(4-(2-Hydroxy-3-(Isopropylamino)propoxy)phenyl)ethanamide
- UNII-YG132I00WY
- HMS2096L13
- HMS1570P08
- (R)-(+)-Atenolol;(R)-Atenolol;(+)-Atenolol
- BRD-K68075732-001-03-5
- EU-0100146
- J-200025
- BSPBio_000551
- (R)-(+)-Atenolol?
- BRD-K68075732-001-11-8
-
- MDL: MFCD00074917
- Inchi: InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1
- InChI-sleutel: METKIMKYRPQLGS-GFCCVEGCSA-N
- LACHT: CC(NC[C@@H](O)COC1=CC=C(CC(N)=O)C=C1)C
Berekende eigenschappen
- Exacte massa: 266.16300
- Monoisotopische massa: 266.163
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 8
- Complexiteit: 263
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.2
- Topologisch pooloppervlak: 84.6A^2
Experimentele eigenschappen
- Kleur/vorm: Yellow solid
- Dichtheid: 1.125
- Smeltpunt: 148-152 °C(lit.)
- Kookpunt: 508°Cat760mmHg
- Vlampunt: 261.1°C
- Brekindex: 1.54
- Oplosbaarheid: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: >6.0 mg/mL
- PSA: 84.58000
- LogboekP: 1.54330
- Dampfdruk: 0.0±1.4 mmHg at 25°C
- Oplosbaarheid: Not available
(R)-(+)-Atenolol Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
-
Waarschuwingsverklaring:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - WGK Duitsland:3
- Veiligheidsinstructies: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- Opslagvoorwaarde:Please store the product under the recommended condition sin the description
(R)-(+)-Atenolol Douanegegevens
- HS-CODE:2924299090
- Douanegegevens:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-(+)-Atenolol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0007L-5 mg |
(R)-(+)-Atenolol |
56715-13-0 | 98.00% | 5mg |
¥1025.00 | 2022-04-26 | |
ChemScence | CS-0020257-10mg |
(R)-(+)-Atenolol |
56715-13-0 | ≥99.0% | 10mg |
$200.0 | 2022-04-27 | |
Enamine | EN300-24409966-0.05g |
2-{4-[(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide |
56715-13-0 | 95% | 0.05g |
$148.0 | 2024-06-19 | |
TRC | A790080-2.5g |
(R)-Atenolol |
56715-13-0 | 2.5g |
$ 1533.00 | 2023-04-19 | ||
1PlusChem | 1P003CRA-10mg |
(R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide |
56715-13-0 | 98% | 10mg |
$147.00 | 2025-02-19 | |
Aaron | AR003CZM-1mg |
(R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide |
56715-13-0 | 98% | 1mg |
$166.00 | 2025-01-22 | |
1PlusChem | 1P003CRA-1mg |
(R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide |
56715-13-0 | 98% | 1mg |
$69.00 | 2025-02-19 | |
eNovation Chemicals LLC | Y1240447-5mg |
(R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide |
56715-13-0 | 99% | 5mg |
$270 | 2025-02-26 | |
A2B Chem LLC | AB55702-100mg |
(R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide |
56715-13-0 | 99% | 100mg |
$322.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1240447-10mg |
(R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide |
56715-13-0 | 99% | 10mg |
$475 | 2025-02-26 |
(R)-(+)-Atenolol Gerelateerde literatuur
-
1. Enantiorecognition of a new chiral selector, β-cyclodextrin perphenylcarbamate, as studied by NMR spectroscopy and molecular energy calculationYoshihiro Kuroda,Yoshiyuki Suzuki,Jingyi He,Takahiro Kawabata,Akimasa Shibukawa,Hiroo Wada,Hiroya Fujima,Yasuhiko Go-Oh,Eiji Imai,Terumichi Nakagawa J. Chem. Soc. Perkin Trans. 2 1995 1749
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Joni Agustian,Azlina Harun Kamaruddin,Hassan Y. Aboul-Enein RSC Adv. 2016 6 26077
-
Xiaoru Peng,Mengying Du,Yong Shen,Yu-Xin Ye,Xianglei Kong,Jianqiao Xu,Gangfeng Ouyang Chem. Commun. 2022 58 11867
-
Xiangjing Yang,Takeshi Fukushima,Tomofumi Santa,Hiroshi Homma Analyst 1997 122 1365
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